molecular formula C10H12BrNO B2585795 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1782852-31-6

5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B2585795
CAS No.: 1782852-31-6
M. Wt: 242.116
InChI Key: ZYGPBQQWGGYATD-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of bromine and methoxy groups in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroquinoline. One common method is the use of molecular bromine under mild reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature . The bromination is regioselective, primarily targeting the 5-position on the quinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    5-Bromo-8-methoxyquinoline: Similar structure but with the methoxy group at a different position, affecting its properties.

    6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Contains an additional bromine atom, leading to increased reactivity

Uniqueness

5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups at specific positions enhances its utility in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGPBQQWGGYATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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